molecular formula C13H19BO2S B2849541 2-(5-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1979157-06-6

2-(5-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2849541
CAS No.: 1979157-06-6
M. Wt: 250.16
InChI Key: GGFYXFSRHYPEQE-UHFFFAOYSA-N
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Description

2-(5-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a thiophene ring substituted at the 5-position with a cyclopropyl group. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions used in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-cyclopropylthiophene-2-boronic acid with a suitable reagent under controlled conditions. One common method is the Miyaura borylation reaction, which involves the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale reactions that ensure high purity and yield. The process involves careful control of reaction parameters such as temperature, pressure, and the use of high-purity reagents to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions: This compound is primarily used in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a boronic acid derivative. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl halide.

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Typical reducing agents are lithium aluminum hydride or sodium borohydride.

  • Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Suzuki-Miyaura Coupling: Biaryl compounds.

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Thioethers or thiols.

  • Substitution: Substituted thiophenes.

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. It is valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology: Thiophene derivatives are known for their biological activity, and this compound can be used as a building block in the synthesis of biologically active molecules.

Medicine: The compound's derivatives are explored for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.

Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(5-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects depends on the specific reaction it undergoes. In Suzuki-Miyaura coupling, the compound acts as a boronic acid derivative that forms a complex with a palladium catalyst, facilitating the cross-coupling reaction. The molecular targets and pathways involved are specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 2-(5-Methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • 2-(5-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • 2-(5-Phenylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness: 2-(5-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the cyclopropyl group, which can influence the reactivity and stability of the compound compared to its analogs. This structural feature can lead to different biological and chemical properties, making it a valuable tool in various applications.

Properties

IUPAC Name

2-(5-cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)11-8-7-10(17-11)9-5-6-9/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFYXFSRHYPEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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